5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C12H11N3O3 and its molecular weight is 245.238. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Condensation Reactions and Synthesis
- A study by Kozlov, Gusak, & Skatetskii (2006) explored the three-component condensation of 5-(2-furyl)-1,3-cyclohexanedione with 2-naphthylamine and aromatic or heteroaromatic aldehydes, producing hexahydrobenzo[a]-acridin-11-ones as mixtures of diastereoisomers.
- Strakovs et al. (2002) studied the reaction of 5-(2-furyl) derivatives with various amines, leading to the formation of 2-aminomethylene derivatives (Strakovs, Tonkikh, Petrova, Ryzhanova, & Palitis, 2002).
Antifungal and Antibacterial Properties
- A paper by Terzioğlu Klip et al. (2010) highlighted the synthesis of novel 1,2,4-triazolylmercaptoacetylthiosemicarbazides and their evaluation for antifungal activity, demonstrating varying degrees of effectiveness against various fungal species (Terzioğlu Klip, Çapan, Gürsoy, Uzun, & Şatana, 2010).
- Research by Iradyan et al. (2014) focused on synthesizing derivatives with antibacterial properties and studying their effects (Iradyan, Iradyan, Tamazyan, Aivazyan, Panosyan, Paronikyan, & Stepanyan, 2014).
Physical and Chemical Properties
- Tatyana et al. (2019) synthesized and evaluated the physical-chemical properties of certain triazole compounds, confirming their structure through various analytical methods (Tatyana, Kaplaushenko, Nagorna, & Antonina, 2019).
- A study by Xu et al. (2006) analyzed the crystal structure of a related compound, revealing insights into its molecular geometry and interactions (Xu, Liang-zhong, Shang, Yu-qing, Yu, Guan-Ping, Li, Kai, & Si, 2006).
Ring Opening Reactions
- The work by Šafár̆ et al. (2000) investigated the ring opening reaction of a furan derivative, leading to the formation of novel compounds (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).
NMR Spectroscopy and Structure
- Afonin et al. (1987) conducted a study focusing on NMR spectra and structure elucidation of triazole compounds, providing detailed insights into their molecular conformations (Afonin, Voronov, Trzhtsinskaya, Rudakova, & Keiko, 1987).
Synthesis and Evaluation of Antimicrobial Agents
- Several studies have explored the synthesis of triazole derivatives and their evaluation as potential antimicrobial agents. This includes work by Ulusoy, Gürsoy, & Otük (2001) and Wang et al. (2011) who assessed the antibacterial and antiproliferative properties of these compounds (Ulusoy, Gürsoy, & Otük, 2001), (Wang, Tseng, Wu, Kaneko, Takayama, Kimura, Yang, Wu, Juang, & Wong, 2011).
Catalytic Cyclopropanation
- Miki et al. (2004) explored the catalytic cyclopropanation of alkenes via furan carbene complexes, demonstrating a novel approach in organic synthesis (Miki, Yokoi, Nishino, Kato, Washitake, Ohe, & Uemura, 2004).
Properties
IUPAC Name |
5-(furan-2-yl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-8-4-9(11-2-1-3-18-11)12(10(17)5-8)15-7-13-6-14-15/h1-3,6-7,9,12H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWWLDYHIGNSOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.